6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridin-3-ylmethanamine, is synthesized through a series of reactions involving pyridine and methylamine.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Cyclization: The final step involves the cyclization of the intermediate product to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular pathways . This inhibition can lead to the disruption of critical processes in cancer cells, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazine: Similar structure but lacks the ketone group.
3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but lacks the methyl group.
Uniqueness
6-methyl-3-((pyridin-3-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the methyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-methyl-3-(pyridin-3-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-9(15)12-10(14-13-7)16-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZVMNRJELLNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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